molecular formula C17H11Cl2N3O4 B11523587 [(3E)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

[(3E)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid

Cat. No.: B11523587
M. Wt: 392.2 g/mol
InChI Key: PCTJZTPAYINKJG-UHFFFAOYSA-N
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Description

[(3E)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is a complex organic compound featuring an indole core, a hydrazone linkage, and a dichlorophenyl group. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3E)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Hydrazone Linkage: The hydrazone linkage is formed by reacting the indole derivative with 2,4-dichlorobenzoyl hydrazine under mild acidic conditions.

    Acetylation: The final step involves the acetylation of the indole derivative to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to a hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the dichlorophenyl group.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted dichlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [(3E)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. The hydrazone linkage and dichlorophenyl group are known to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, research is focused on its potential anti-inflammatory and anticancer properties. The compound’s ability to modulate biological pathways makes it a promising candidate for therapeutic applications.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of [(3E)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with enzyme active sites, inhibiting their activity. The dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole core but lacking the hydrazone and dichlorophenyl groups.

    2,4-Dichlorophenylhydrazine: Contains the dichlorophenyl group but lacks the indole core and acetic acid moiety.

    Hydrazone derivatives: Various hydrazone compounds with different substituents on the hydrazone linkage.

Uniqueness

[(3E)-3-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl]acetic acid is unique due to its combination of an indole core, a hydrazone linkage, and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H11Cl2N3O4

Molecular Weight

392.2 g/mol

IUPAC Name

2-[3-[(2,4-dichlorobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetic acid

InChI

InChI=1S/C17H11Cl2N3O4/c18-9-5-6-10(12(19)7-9)16(25)21-20-15-11-3-1-2-4-13(11)22(17(15)26)8-14(23)24/h1-7,26H,8H2,(H,23,24)

InChI Key

PCTJZTPAYINKJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC(=O)O)O)N=NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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